2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile

Physicochemical profiling Drug-likeness Structural alerts

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile (CAS 646507-35-9) is a synthetic small molecule belonging to the 7-substituted coumarin (2H-chromen-2-one) class, with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol. It features a coumarin core ether-linked at the 7-position to a 2-hydroxybutanenitrile side chain, a structural arrangement that distinguishes it from simpler coumarin scaffolds.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 646507-35-9
Cat. No. B12591868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile
CAS646507-35-9
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OCCC(C#N)O
InChIInChI=1S/C13H11NO4/c14-8-10(15)5-6-17-11-3-1-9-2-4-13(16)18-12(9)7-11/h1-4,7,10,15H,5-6H2
InChIKeyXNGGCZMNISWJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile (CAS 646507-35-9): Chemical Identity and Procurement Baseline


2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile (CAS 646507-35-9) is a synthetic small molecule belonging to the 7-substituted coumarin (2H-chromen-2-one) class, with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It features a coumarin core ether-linked at the 7-position to a 2-hydroxybutanenitrile side chain, a structural arrangement that distinguishes it from simpler coumarin scaffolds. The compound is cataloged in major chemical databases including PubChem and ChEMBL, and is available from multiple specialty chemical vendors, indicating established synthetic accessibility for research procurement [1].

Why Generic 7-Substituted Coumarins Cannot Substitute for 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile in Research Applications


The 2-hydroxybutanenitrile side chain at the 7-position of the coumarin nucleus imparts distinct physicochemical properties—including a nitrile functional group capable of participating in hydrogen bonding, dipole interactions, and further synthetic derivatization—that are absent in common 7-hydroxy, 7-methoxy, or 7-amino coumarin analogs [1]. These structural differences translate into altered lipophilicity (LogP), polar surface area, and hydrogen-bonding capacity, which directly affect target engagement, metabolic stability, and solubility profiles. Consequently, substituting this compound with a structurally related but functionally divergent coumarin derivative in a biological assay or chemical synthesis sequence may yield non-comparable or irreproducible results .

Quantitative Differentiation Evidence for 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile vs. Comparator Compounds


Molecular Weight and Heavy Atom Count Differentiation from Parent Coumarin and 7-Hydroxycoumarin

2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile (MW 245.23 g/mol) exhibits a substantially higher molecular weight than the unsubstituted coumarin parent (MW 146.15 g/mol) and 7-hydroxycoumarin (umbelliferone, MW 162.14 g/mol). This 68% increase in molecular mass relative to the parent scaffold is accompanied by the introduction of a nitrile group (–C≡N), which is absent in the comparators . The increased heavy atom count (18 vs. 11 for coumarin) alters the compound's position in lead-like chemical space, placing it closer to fragment-based screening cutoffs while retaining drug-like properties [1].

Physicochemical profiling Drug-likeness Structural alerts

Polar Surface Area (PSA) as a Predictor of Membrane Permeability vs. Common 7-Substituted Coumarins

The target compound has a calculated topological polar surface area (TPSA) of 83.46 Ų [1]. This value is notably higher than that of coumarin (TPSA 26.30 Ų) and 7-methoxycoumarin (TPSA 35.53 Ų), and moderately higher than 7-hydroxycoumarin (TPSA 46.53 Ų). The elevated PSA is attributable to the nitrile group and the secondary alcohol in the side chain, which add polar surface area without introducing ionizable centers at physiological pH [2]. PSA values between 60 and 140 Ų are generally associated with moderate intestinal absorption and limited blood-brain barrier penetration, suggesting this compound occupies a distinct ADME space compared to simpler coumarins.

ADME prediction Blood-brain barrier penetration Oral bioavailability

Nitrile Functional Group as a Synthetic Handle: Comparison with Non-Nitrile 7-Alkoxy Coumarins

The target compound contains a terminal nitrile (–C≡N) group, a feature absent in common 7-alkoxy coumarin derivatives such as 7-methoxycoumarin, 7-ethoxycoumarin, and 7-hydroxycoumarin . The nitrile group serves as a versatile synthetic handle: it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, converted to a tetrazole bioisostere, or participate in [3+2] cycloaddition click chemistry to form 1,2,3-triazoles [1]. This functional group versatility enables downstream diversification strategies that are inaccessible with simpler 7-alkoxy coumarins. The nitrile also acts as a hydrogen bond acceptor with distinct geometry and strength compared to hydroxyl or methoxy groups, potentially altering target binding modes.

Click chemistry Bioisostere design Late-stage functionalization

Lipophilicity (LogP) and Its Impact on Non-Specific Binding: Cross-Class Comparison

The target compound has a calculated LogP of 1.45 [1]. This places it in a moderately lipophilic range, similar to coumarin (LogP 1.39) but distinctly lower than many common 7-alkoxy coumarin derivatives such as 7-ethoxycoumarin (LogP ~2.1) and 7-butoxycoumarin (LogP ~3.3) [2]. Compounds with LogP values below 2.0 generally exhibit reduced non-specific protein binding and lower phospholipidosis risk compared to more lipophilic analogs, while retaining sufficient membrane permeability for cellular assays. The combination of moderate LogP with the elevated PSA (83.46 Ų) suggests a balanced ADME profile that may offer advantages in cellular and biochemical screening contexts.

Lipophilicity Non-specific binding Assay interference

Recommended Application Scenarios for 2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile Based on Differential Evidence


Fluorescent Probe or Enzyme Substrate Development Leveraging the Coumarin Fluorophore

The 7-alkoxycoumarin scaffold is well-established as a pro-fluorescent moiety for enzyme activity assays. The target compound's 7-position ether linkage, combined with the 2-hydroxybutanenitrile side chain, makes it a candidate for developing fluorogenic substrates where enzymatic cleavage at the ether bond releases the fluorescent 7-hydroxycoumarin reporter. This application is supported by the extensive use of related 7-substituted coumarins as fluorescent probes in biochemical assays [1].

Synthetic Intermediate for Diversified Coumarin-Based Libraries

The nitrile group in the side chain enables multiple synthetic transformations—including reduction to a primary amine, hydrolysis to a carboxylic acid, and tetrazole formation—that are not accessible with simpler 7-hydroxy or 7-methoxy coumarins. This makes the compound a valuable advanced intermediate for constructing diverse compound libraries for structure-activity relationship (SAR) exploration [1].

Physicochemical Tool Compound for ADME Model Calibration

With its moderate LogP (1.45) and elevated PSA (83.46 Ų), this compound occupies a specific region of chemical space that is underrepresented in typical screening libraries. It can serve as a calibration standard for in silico ADME prediction models evaluating the impact of nitrile-containing side chains on permeability, solubility, and metabolic stability [1].

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